An In-depth Technical Guide to (2-Aminophenyl)(morpholin-4-yl)methanone (CAS Number: 39630-24-5)
An In-depth Technical Guide to (2-Aminophenyl)(morpholin-4-yl)methanone (CAS Number: 39630-24-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Aminophenyl)(morpholin-4-yl)methanone, CAS Number 39630-24-5, is a heterocyclic organic compound that has garnered interest as a versatile building block in medicinal chemistry. Its structure, featuring a 2-aminobenzoyl moiety coupled with a morpholine ring, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. While much of the existing research focuses on the pharmacological properties of its derivatives, this guide consolidates the available technical information on the core compound itself. It covers its physicochemical properties, synthesis, and the biological contexts in which it and its closely related analogs have been explored, with a particular emphasis on oncology and neuroprotection.
Chemical and Physical Properties
(2-Aminophenyl)(morpholin-4-yl)methanone is a solid at room temperature with a molecular weight of 206.24 g/mol .[1][2] While comprehensive experimental data for the core compound is not extensively published, its properties can be inferred from available data on closely related compounds and from chemical supplier specifications.
| Property | Value | Source |
| CAS Number | 39630-24-5 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [1][2] |
| IUPAC Name | (2-aminophenyl)(morpholin-4-yl)methanone | [2] |
| InChI Key | LFLIOZKEABTZIF-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1COCCN1C(=O)C2=CC=CC=C2N | [2] |
Synthesis
A primary route for the synthesis of (2-Aminophenyl)(morpholin-4-yl)methanone involves the reaction of isatoic anhydride with morpholine. This method provides a direct and efficient pathway to the target compound.
Experimental Protocol: Synthesis from Isatoic Anhydride
This protocol is based on established methods for the synthesis of related aminobenzamides from isatoic anhydride.
Materials:
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Isatoic anhydride
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Morpholine
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Anhydrous solvent (e.g., Dioxane, DMF, or THF)
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Stirring apparatus
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Heating mantle or oil bath
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Apparatus for reaction under an inert atmosphere (optional)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve isatoic anhydride in a suitable anhydrous solvent.
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Add morpholine (typically 1.0 to 1.2 equivalents) to the solution.
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Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 6.5 - 8.0 | m | Aromatic protons |
| ¹H | 3.2 - 3.9 | m | Morpholine ring protons |
| ¹³C | > 165 | s | Carbonyl carbon (C=O) |
| ¹³C | 115 - 150 | m | Aromatic carbons |
| ¹³C | 42 - 67 | m | Morpholine ring carbons |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300 - 3500 | N-H stretch | Primary amine (-NH₂) |
| > 3000 | C-H stretch | Aromatic C-H |
| < 3000 | C-H stretch | Aliphatic C-H (morpholine) |
| 1620 - 1650 | C=O stretch | Tertiary amide |
| 1500 - 1600 | C=C stretch | Aromatic ring |
| 1050 - 1150 | C-O-C stretch | Ether (morpholine) |
Biological Activities and Potential Applications
While (2-Aminophenyl)(morpholin-4-yl)methanone itself has not been the subject of extensive pharmacological profiling, its derivatives have shown promise in several therapeutic areas. This suggests that the core scaffold is a valuable starting point for the design of novel drug candidates.
Anticancer Activity of Derivatives
Derivatives of (2-Aminophenyl)(morpholin-4-yl)methanone have emerged as a promising class of compounds in the development of novel anticancer agents.[1] Their therapeutic potential is attributed to their ability to modulate key cellular processes involved in cancer progression, such as cell proliferation and apoptosis.[1] For example, structurally related 2-morpholino-4-anilinoquinoline derivatives have demonstrated significant cytotoxic activity against human liver cancer (HepG2) cell lines.[1]
Neuroprotective Effects of Derivatives
A derivative, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, has demonstrated neuroprotective capabilities by significantly reducing intracellular reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress-induced damage.[1] This highlights the potential for this chemical class in the development of therapeutics for neurodegenerative conditions.
Other Potential Applications of Derivatives
The morpholine moiety is a recognized pharmacophore, and its incorporation into various molecular frameworks has led to compounds with a wide range of pharmacological activities, including:
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Antimicrobial Activity : Some morpholine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[1]
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Anti-inflammatory and Analgesic Activity : Related morpholine derivatives have been investigated for their potential as anti-inflammatory and pain-relieving agents.[1]
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Adenosine Receptor Modulation : The methanone structure is related to compounds that act as positive allosteric modulators of the A1 adenosine receptor, suggesting a potential avenue for non-opioid pain relief.[1]
Conclusion
(2-Aminophenyl)(morpholin-4-yl)methanone is a valuable chemical entity with significant potential as a foundational structure in drug discovery and development. While direct biological data on this specific compound is limited, the diverse and potent activities of its derivatives underscore the importance of this scaffold. Further investigation into the synthesis of novel derivatives and their subsequent pharmacological evaluation is warranted to fully explore the therapeutic potential of this chemical class. This guide provides a summary of the current knowledge to aid researchers in this endeavor.
